molecular formula C10H14N5NaO10PS B011990 Adenosine 5'-phosphosulfate sodium salt CAS No. 102029-95-8

Adenosine 5'-phosphosulfate sodium salt

Cat. No. B011990
CAS RN: 102029-95-8
M. Wt: 450.28 g/mol
InChI Key: KVGKFGUVHSIJFZ-UHFFFAOYSA-N
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Description

Adenosine 5’-phosphosulfate (APS) is a sulfated adenosine monophosphate compound. Its chemical formula is C₁₀H₁₄N₅O₁₀PS , and it has a molecular weight of 427.28 g/mol . APS is used as a substrate for adenosine triphosphate (ATP) sulfurylase in various biochemical assays . It plays a crucial role in pyrophosphate regeneration-dependent detection assays.


Synthesis Analysis

APS is synthesized through a series of enzymatic reactions. ATP sulfurylase catalyzes the conversion of adenosine triphosphate (ATP) and inorganic sulfate to APS. This reaction completes a PP(i)-recycling loop , allowing for exponential ATP amplification in assays that rely on firefly luciferase ATP luminescence and other pyrophosphate regeneration-dependent detection methods .


Molecular Structure Analysis

    H     |     N - C - C - O - P(=O)(O-) - O         |   |   |         H   O   O             |             S 

Chemical Reactions Analysis

  • ATP Sulfurylase Reaction : APS serves as a substrate for ATP sulfurylase, which converts APS and inorganic sulfate into adenosine 3’-phosphate 5’-phosphosulfate (PAPS) . PAPS is essential for sulfation reactions in various biological processes .
  • Pyrophosphate Regeneration : APS is involved in assays that rely on pyrophosphate regeneration. By recycling inorganic pyrophosphate (PP(i)), APS contributes to the accurate quantification of ATP and other pyrophosphate-dependent reactions .

Physical And Chemical Properties Analysis

  • Storage : Store APS at -20°C .

Scientific Research Applications

Regulation of Sulfate Assimilation

Adenosine 5’-phosphosulfate (APS) plays a crucial role in the regulation of sulfate assimilation, particularly in response to salt stress in plants . The key enzyme of sulfate assimilation, adenosine 5′-phosphosulfate reductase (APR), is regulated by salt stress in an ABA-independent manner . This regulation is essential for plants to adapt to various stress conditions .

Role in Plant Stress Defense

APS is involved in the production of sulfur-containing compounds, which play an important role in plant stress defense . These compounds are essential for the detoxification of reactive oxygen species (ROS), which are generated under stress conditions and can potentially damage cell structures .

Involvement in Glutathione Synthesis

Glutathione, a tripeptide composed of Glu, Cys, and Gly, plays a pivotal role in defense against various stresses . APS, being a part of the sulfate reduction process, is linked to the demand for glutathione and the rate of sulfate reduction .

Role in ATP Amplification

APS is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP (i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays .

Role in Sulfate-Reducing Bacteria

In sulfate-reducing bacteria (SRB), APS is reduced to adenosine-monophosphate (AMP) and sulfite by adenylylsulfate reductase . This process is part of the initial stage of sulfate activation in these bacteria .

Role in Environmental Adaptation of SRB

The affinity data for substrates (i.e., sulfite) were found to be 10 times higher for SRB strains isolated from environmental (soil) ecotopes than for strains from the human intestine . This suggests that APS plays a role in the environmental adaptation of these bacteria .

Mechanism of Action

Target of Action

Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .

Mode of Action

APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .

Biochemical Pathways

APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .

Result of Action

The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .

Action Environment

The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .

Safety and Hazards

  • Shipping : APS is shipped in dry ice .

properties

InChI

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKFGUVHSIJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585066
Record name PUBCHEM_16218925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-phosphosulfate sodium salt

CAS RN

102029-95-8
Record name PUBCHEM_16218925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-phosphosulfate sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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